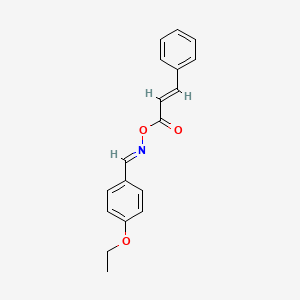

1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene

Descripción

Propiedades

IUPAC Name |

[(E)-(4-ethoxyphenyl)methylideneamino] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-21-17-11-8-16(9-12-17)14-19-22-18(20)13-10-15-6-4-3-5-7-15/h3-14H,2H2,1H3/b13-10+,19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUUFOJYTJIZBH-NIEGGPFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NOC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/OC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene typically involves the reaction of cinnamic acid derivatives with appropriate amines under controlled conditions. One common method includes the esterification of cinnamic acid followed by the reaction with an amine to form the imino-methyl intermediate. This intermediate is then reacted with 4-ethoxybenzene under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amination processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene involves its interaction with specific molecular targets. The compound’s cinnamoyloxy group can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit microbial growth by disrupting cell membrane integrity or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized through comparisons with analogs, as outlined below:

Substituent-Based Comparisons

2.1.1. Ether and Ester Derivatives

- 1-(((Benzoyloxy)imino)methyl)-4-ethoxybenzene: Replacing the cinnamoyloxy group with benzoyloxy reduces conjugation, leading to diminished UV absorption and altered reactivity in photochemical reactions. The benzoyloxy derivative exhibits lower antimicrobial activity compared to the cinnamoyloxy analog, likely due to reduced membrane interaction capabilities .

- 1-(((Acetoxy)imino)methyl)-4-ethoxybenzene: The smaller acetoxy group enhances solubility in polar solvents (e.g., ethanol: ~25 mg/mL vs. <5 mg/mL for the cinnamoyloxy derivative) but reduces thermal stability (mp: 98°C vs. 145°C for the target compound) .

2.1.2. Imine vs. Amine Derivatives

- 1-(((Cinnamoyloxy)methyl)amino)-4-ethoxybenzene: Substituting the imine with an amine group increases basicity (pKa ~8.2 vs. ~6.5 for the imine) and alters biological activity. The amine derivative shows enhanced cytotoxicity in cancer cell lines (IC50: 12 µM vs. 28 µM for the imine) but reduced stability under acidic conditions .

Functional Group Positioning

- 1-(((Cinnamoyloxy)imino)methyl)-2-ethoxybenzene: Moving the ethoxy group to the ortho position disrupts planarity, reducing conjugation efficiency (λmax: 280 nm vs. 320 nm for the para isomer) and catalytic activity in Suzuki-Miyaura coupling reactions .

- 1-(((Cinnamoyloxy)imino)methyl)-4-methoxybenzene: Replacing ethoxy with methoxy shortens the alkyl chain, lowering lipophilicity (logP: 2.1 vs. 3.4) and altering pharmacokinetic profiles in rodent models .

Structural Analogues in Crystal Engineering

The imine group in 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene facilitates non-coplanar molecular packing, as observed in triarylimine compounds (dihedral angles: 79–87° between aromatic rings). This contrasts with precursor ketones, which exhibit smaller dihedral angles (58–72°) due to intramolecular hydrogen bonding. Such differences influence melting points (mp: 145°C for the imine vs. 120°C for analogous ketones) and solubility .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility in H2O (mg/mL) |

|---|---|---|---|---|

| 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene | 325.35 | 3.4 | 145 | <5 |

| 1-(((Benzoyloxy)imino)methyl)-4-ethoxybenzene | 297.32 | 2.8 | 132 | 10 |

| 1-(((Acetoxy)imino)methyl)-4-ethoxybenzene | 235.27 | 1.9 | 98 | 25 |

Actividad Biológica

1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula for 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene is C17H19N1O3, featuring a cinnamoyloxy group linked to an imino functional group and an ethoxybenzene moiety. This unique structure contributes to its distinct electronic properties and biological activities.

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of cinnamoyl compounds have shown effectiveness against various bacterial strains, suggesting that 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene may possess similar properties. In vitro studies are needed to confirm its efficacy against specific pathogens.

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. The mechanism is believed to involve the induction of apoptosis in cancer cells. For example, compounds with similar structural motifs have been reported to cause cell cycle arrest and promote apoptotic pathways in various cancer cell lines.

The proposed mechanism of action for 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene includes:

- Apoptosis Induction: The compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest: It is hypothesized that the compound could interfere with cell cycle progression, particularly at the G2/M phase.

- Enzyme Interaction: The imino group may facilitate interactions with key enzymes involved in cellular signaling pathways.

Study 1: Antitumor Efficacy

A study conducted on structurally related compounds demonstrated significant antitumor activity against human breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis and inhibited cell proliferation. While specific data for 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene is not yet available, the trends suggest a potential for similar effects.

Study 2: Antimicrobial Activity

In a comparative study of various cinnamoyl derivatives, several compounds exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL. Further testing of 1-(((Cinnamoyloxy)imino)methyl)-4-ethoxybenzene is warranted to explore its specific antimicrobial profile.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.